Reaction of α-haloketones with 6-methylpyridin-2-amine: This multi-step process involves the initial formation of an imidazo[1,2-a]pyridine ring system followed by transformations to introduce the desired substituents. This method allows for the synthesis of various derivatives by varying the substitution pattern on the starting α-haloketone. []
Silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines: This approach utilizes readily available starting materials and silver catalysis to achieve the construction of the 3-methylimidazo[1,2-a]pyridine core. The reaction proceeds with high regioselectivity and good yields under mild conditions. []
The imidazo[1,2-a]pyridine core of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is largely planar, as demonstrated by crystallographic studies of its derivatives. [, ] The planarity of this system facilitates π-π stacking interactions in the solid state, contributing to the overall molecular packing. [] Substituents on the imidazo[1,2-a]pyridine ring can influence its conformation and intermolecular interactions. []
Formation of Schiff bases: The primary amine functionality readily reacts with aldehydes to form Schiff bases, offering a versatile handle for further derivatization. []
Reduction of Schiff bases: Sodium borohydride selectively reduces the imine bond in Schiff base derivatives, generating aryl aminomethyl derivatives. This reaction allows for the fine-tuning of the compound's properties by introducing diverse amine substituents. []
The mechanism of action for (2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine and its derivatives is dependent on the specific application and target. For example, some derivatives act as antagonists for the melanin-concentrating hormone receptor 1 (MCHR1). [] These antagonists are believed to interact with specific amino acid residues within the receptor binding site, disrupting its signaling pathway.
Antimicrobial agents: Derivatives of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some compounds displayed significant activity against various bacterial strains, including E. coli, S. aureus, and P. aeruginosa, as well as fungi such as C. albicans and A. niger. [, ]
Histamine H2-receptor antagonists: Imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, structurally related to the compound of interest, exhibited potent antisecretory and cytoprotective activity, suggesting their potential as antiulcer drugs. []
Melanin-concentrating hormone receptor 1 (MCHR1) antagonists: Researchers have explored imidazo[1,2-a]pyridine derivatives as potential MCHR1 antagonists for obesity treatment. Compound 10a, a potent and orally bioavailable MCHR1 antagonist, demonstrated antiobesity effects in diet-induced obese rats. []
Photochromic systems: Diarylethene derivatives incorporating the imidazo[1,2-a]pyridine moiety displayed interesting photochromic properties, undergoing reversible ring-closure reactions upon photoirradiation. These systems could find applications in molecular switches and optical data storage. []
RORγt inverse agonists: Researchers developed a series of triazolo- and imidazopyridine derivatives as RORγt inverse agonists for treating autoimmune diseases. These compounds exhibited good pharmacological potencies in biochemical and cell-based assays and favorable physicochemical properties. []
Hedgehog (Hh) pathway inhibitors: MS-0022, a small molecule inhibitor of the Hh pathway containing the imidazo[1,2-a]pyridine scaffold, demonstrated effective Hh signaling pathway inhibition and reduced tumor growth in vitro and in vivo. []
Bradykinin B2 receptor antagonists: FR167344, a potent, selective, and orally active nonpeptide bradykinin B2 receptor antagonist incorporating the imidazo[1,2-a]pyridine core, showed promising activity in guinea-pig tracheal smooth muscle models. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: